molecular formula C17H15ClKN2O5S B10782433 CID 145705950

CID 145705950

Cat. No.: B10782433
M. Wt: 433.9 g/mol
InChI Key: VNWHHEYCKWZIKQ-UHFFFAOYSA-N
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Preparation Methods

The preparation methods for compound “CID 145705950” involve synthetic routes that include the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. The reaction solution is then added to an MX aqueous solution for quenching to obtain an intermediate .

Chemical Reactions Analysis

Compound “CID 145705950” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Compound “CID 145705950” has several scientific research applications:

Mechanism of Action

The mechanism of action of compound “CID 145705950” involves the inhibition of protein kinase D enzymes. This inhibition activates the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The compound binds to the active site of protein kinase D, preventing its activity and leading to downstream effects on cell signaling pathways .

Comparison with Similar Compounds

Compound “CID 145705950” can be compared with other similar compounds such as:

    CID 755673: Another inhibitor of protein kinase D with similar effects on embryonic stem cells.

    CID 5161: Known for its structural similarity but different biological activity.

    CID 1548887: Similar in structure but with distinct pharmacological properties.

The uniqueness of compound “this compound” lies in its specific inhibition of protein kinase D and its ability to maintain the pluripotency of embryonic stem cells .

Properties

Molecular Formula

C17H15ClKN2O5S

Molecular Weight

433.9 g/mol

InChI

InChI=1S/C17H15ClN2O5S.K/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20;/h2-7,10H,8-9H2,1H3,(H,22,23,24);

InChI Key

VNWHHEYCKWZIKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl.[K]

Origin of Product

United States

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